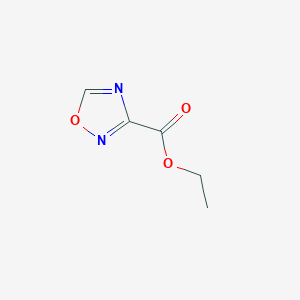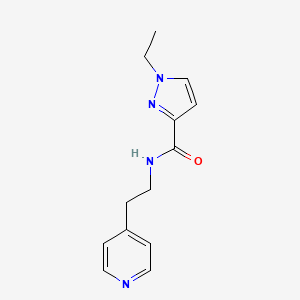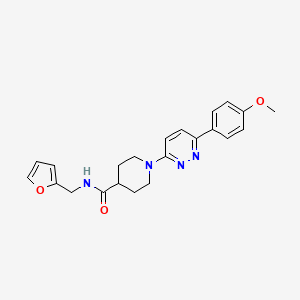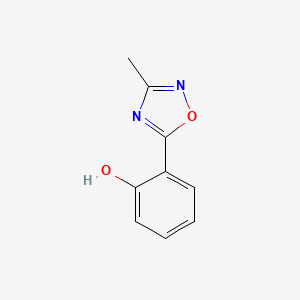![molecular formula C10H15ClN2O B2904594 4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride CAS No. 1394042-22-8](/img/structure/B2904594.png)
4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride” is a chemical compound with the CAS number 1394042-22-8 . It has a molecular weight of 214.69 and a molecular formula of C10H15ClN2O .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2-oxazol ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The exact structure would need to be confirmed through techniques such as NMR, HPLC, LC-MS, UPLC, etc .Applications De Recherche Scientifique
Selective Ligands and Receptor Antagonists
Compounds structurally related to "4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride" have been studied for their potential as selective ligands and antagonists for various receptors. For instance, piperidine derivatives have been identified as selective high-affinity ligands at human dopamine D4 receptors, with potential implications for neurological research and therapeutic applications (Rowley et al., 1997).
Antimicrobial and Antifungal Agents
Derivatives of piperidine have shown promise as antimicrobial and antifungal agents. Research into 1,2,4-triazole and 1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings has revealed strong antimicrobial activity, suggesting potential for the development of new antimicrobial drugs (Bektaş et al., 2007); (Krolenko et al., 2016).
Drug Development and Synthesis
The synthesis and development of drugs utilizing piperidine derivatives have been extensively researched. For example, the enantioselective synthesis process for CGRP receptor inhibitors involves piperidine derivatives, highlighting the role of such compounds in the pharmaceutical industry and drug development processes (Cann et al., 2012).
Crystal Structure Analysis
Studies on the crystal and molecular structure of piperidine derivatives provide foundational knowledge for the development of novel compounds with desired physical and chemical properties. For instance, research on 4-carboxypiperidinium chloride offers insights into the molecular structure, aiding in the design of new drugs and materials (Szafran et al., 2007).
Potential for Neurological Applications
Research into piperidine derivatives as selective serotonin reuptake inhibitors (SSRIs) suggests potential applications in treating depression and other mental health disorders. For example, paroxetine hydrochloride, a phenylpiperidine derivative, is documented for its use in treating various psychiatric disorders, illustrating the therapeutic potential of these compounds (Germann et al., 2013).
Propriétés
IUPAC Name |
5-methyl-3-(piperidin-4-ylidenemethyl)-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-6-10(12-13-8)7-9-2-4-11-5-3-9;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBUZIOWNJKOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyanophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2904512.png)

![N-[(2,4-dimethoxyphenyl)methyl]-3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B2904515.png)
![2-ethoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2904518.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)
![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)
![N-(4-methoxyphenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2904527.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)


